molecular formula C15H22N2O4S B2571275 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid CAS No. 2094342-59-1

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2571275
CAS RN: 2094342-59-1
M. Wt: 326.41
InChI Key: AHCHNZYMQLTBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

This compound is involved in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These derivatives have significant implications in medicinal chemistry, providing a pathway to enantiomerically pure compounds critical for drug development. The process demonstrates the compound's role in generating key intermediates with precise stereochemical configurations, fundamental for the biological activity of potential pharmaceuticals (Xue et al., 2002).

Labeling of Bioactive Molecules

Another scientific application is its use in the labeling of bioactive molecules through the formation of mixed ligand fac-tricarbonyl complexes. This technique is vital for the development of diagnostic agents and therapeutic drugs, allowing researchers to track the distribution and interaction of bioactive compounds within biological systems (Mundwiler et al., 2004).

Aurora Kinase Inhibition

The compound has been explored as a potential inhibitor of Aurora A kinase, indicating its significance in cancer research. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. This application underscores the compound's potential as a lead for developing new anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Spiro[indole-3,4′-piperidin]-2-one Synthesis

The synthesis of spiro[indole-3,4′-piperidin]-2-ones from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid demonstrates its utility in generating complex spirocyclic structures. These structures are of interest due to their presence in numerous bioactive natural products and pharmaceuticals. The research highlights the compound's role in constructing intricate molecular architectures relevant to drug discovery (Freund & Mederski, 2000).

properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)8-12-16-9-11(22-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHNZYMQLTBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid

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